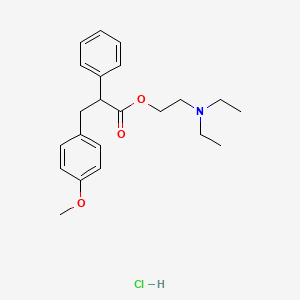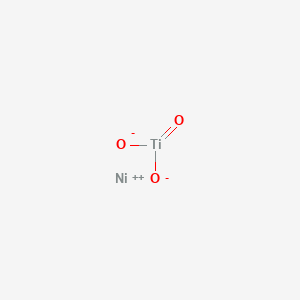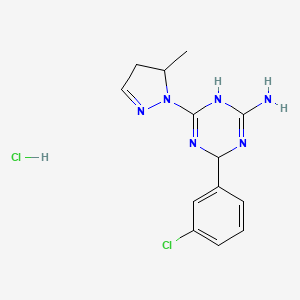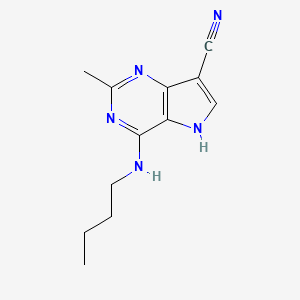
N-((1-(Allyl)-2-pyrrolidinyl)methyl)-5-(aminosulphonyl)-2-methoxybenzamide monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1-(Allyl)-2-pyrrolidinyl)methyl)-5-(aminosulphonyl)-2-methoxybenzamide monohydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an allyl group, a pyrrolidine ring, and a benzamide moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route involves the use of aza-Claisen rearrangement, C–H functionalization, C–N coupling, and cyclization as key steps . These reactions are carried out under specific conditions to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high yields and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
N-((1-(Allyl)-2-pyrrolidinyl)methyl)-5-(aminosulphonyl)-2-methoxybenzamide monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfide group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the allyl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions, such as temperature, solvent, and catalyst choice, play a significant role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfonyl derivatives, while substitution reactions can produce various substituted benzamides.
Scientific Research Applications
N-((1-(Allyl)-2-pyrrolidinyl)methyl)-5-(aminosulphonyl)-2-methoxybenzamide monohydrochloride has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in biochemical assays to investigate enzyme activity and protein interactions.
Medicine: The compound has potential therapeutic applications, such as acting as an inhibitor for specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N-((1-(Allyl)-2-pyrrolidinyl)methyl)-5-(aminosulphonyl)-2-methoxybenzamide monohydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-((1-(Allyl)-2-pyrrolidinyl)methyl)-5-(aminosulphonyl)-2-methoxybenzamide monohydrochloride include other benzamide derivatives and sulfonamide compounds. Examples include:
- N-((1-(Allyl)-2-pyrrolidinyl)methyl)-5-(aminosulphonyl)-2-methoxybenzamide
- N-((1-(Allyl)-2-pyrrolidinyl)methyl)-5-(aminosulphonyl)-2-methoxybenzamide sulfate
- N-((1-(Allyl)-2-pyrrolidinyl)methyl)-5-(aminosulphonyl)-2-methoxybenzamide phosphate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. The presence of the allyl group, pyrrolidine ring, and benzamide moiety provides distinct chemical properties and reactivity, making it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
51489-21-5 |
|---|---|
Molecular Formula |
C16H24ClN3O4S |
Molecular Weight |
389.9 g/mol |
IUPAC Name |
2-methoxy-N-[(1-prop-2-enylpyrrolidin-2-yl)methyl]-5-sulfamoylbenzamide;hydrochloride |
InChI |
InChI=1S/C16H23N3O4S.ClH/c1-3-8-19-9-4-5-12(19)11-18-16(20)14-10-13(24(17,21)22)6-7-15(14)23-2;/h3,6-7,10,12H,1,4-5,8-9,11H2,2H3,(H,18,20)(H2,17,21,22);1H |
InChI Key |
KNPLKAQAZIFQIC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)NCC2CCCN2CC=C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


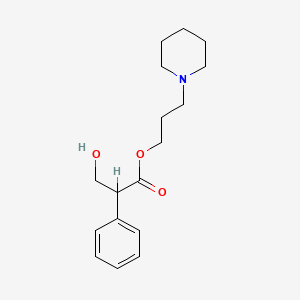

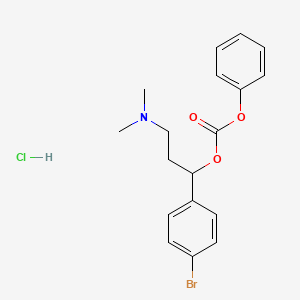
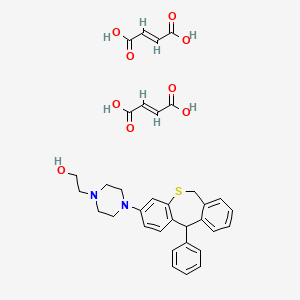
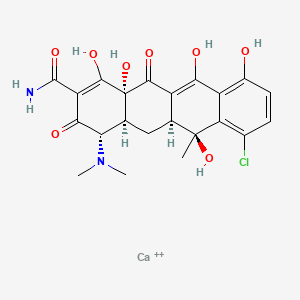

![2-ethoxy-3-[4-[2-(4-oxo-2H-1,3-benzoxazin-3-yl)ethoxy]phenyl]propanoic acid](/img/structure/B15189697.png)

